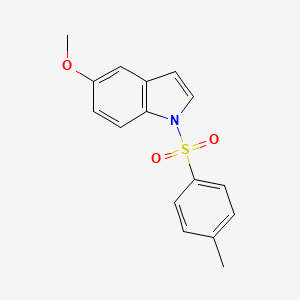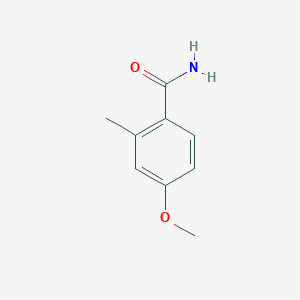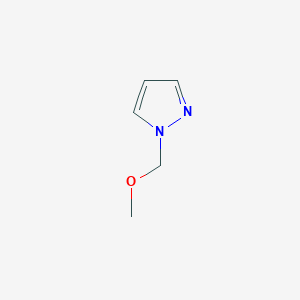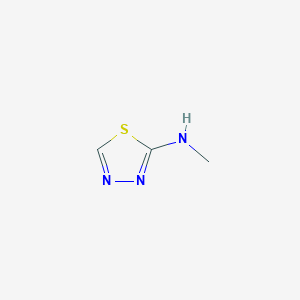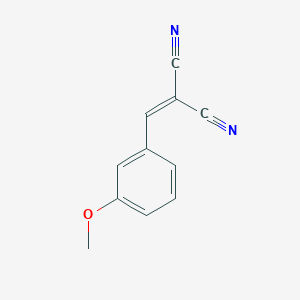
2-(3-Methoxybenzylidene)malononitrile
Übersicht
Beschreibung
2-(3-Methoxybenzylidene)malononitrile is an organic compound with the molecular formula C11H8N2O. It is a derivative of benzylidene malononitrile, characterized by the presence of a methoxy group on the benzene ring. This compound has garnered interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Wirkmechanismus
Target of Action
The primary target of 2-(3-Methoxybenzylidene)malononitrile is tyrosinase , a key enzyme involved in melanogenesis . Tyrosinase catalyzes the oxidation of phenols (such as tyrosine) and is involved in the production of melanin, a pigment responsible for color in skin, hair, and eyes.
Mode of Action
This compound interacts with tyrosinase by forming two hydrogen bonds with GLY281 and ASN260 residues, and via three hydrophobic interactions with VAL283, PHE264, and ALA286 residues in the tyrosinase binding pocket . This interaction inhibits the activity of tyrosinase, thereby reducing melanin production .
Biochemical Pathways
The inhibition of tyrosinase by this compound affects the melanogenesis pathway. This pathway involves the conversion of tyrosine to melanin, a process that is catalyzed by tyrosinase. By inhibiting tyrosinase, this compound reduces melanin production, which can lead to a decrease in pigmentation .
Biochemische Analyse
Biochemical Properties
2-(3-Methoxybenzylidene)malononitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins and other biomolecules. This compound has been shown to interact with enzymes such as tyrosinase, where it acts as an inhibitor. The interaction involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme’s active site, leading to the inhibition of its catalytic activity . Additionally, this compound can bind to various proteins, altering their conformation and function, which can influence cellular processes and metabolic pathways.
Cellular Effects
The effects of this compound on cellular functions are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in melanocytes, this compound inhibits the activity of tyrosinase, leading to a reduction in melanin synthesis . This compound also affects the expression of genes involved in oxidative stress responses and inflammation, thereby modulating cellular responses to external stimuli . Furthermore, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thus affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibitory action on tyrosinase involves the formation of hydrogen bonds with amino acid residues in the enzyme’s active site, as well as hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the enzyme from catalyzing its substrate, thereby reducing melanin production. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibitory effects on enzyme activities and gene expression, although the extent of these effects may decrease over time.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects such as the inhibition of tyrosinase activity and modulation of gene expression without significant toxicity . At higher doses, adverse effects such as cytotoxicity and disruption of normal cellular functions have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to alterations in metabolite levels and metabolic flux . For example, its inhibition of tyrosinase affects the melanin synthesis pathway, resulting in decreased melanin production. Additionally, this compound can influence other metabolic processes by modulating the activity of enzymes involved in oxidative stress responses and inflammation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as its solubility, affinity for transporters, and binding to cellular proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing this compound to its site of action. For instance, its localization to the melanosomes in melanocytes is essential for its inhibitory effect on tyrosinase and subsequent reduction in melanin synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(3-Methoxybenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base catalyst. For instance, the reaction between 3-methoxybenzaldehyde and malononitrile can be catalyzed by amine compounds or other bases such as piperidine or ethylenediamine . The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often employs heterogeneous catalysts to enhance the reaction efficiency and selectivity. Catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite have been used to achieve high yields and selectivity . These catalysts are reusable and contribute to greener production processes by minimizing waste and reducing the need for hazardous solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated benzylidene malononitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxybenzylidene)malononitrile has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methylbenzylidene)malononitrile
- 2-(2-Hydroxy-3-methoxybenzylidene)malononitrile
- 2-(2-Chlorobenzylidene)malononitrile
Uniqueness
2-(3-Methoxybenzylidene)malononitrile is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs .
Eigenschaften
IUPAC Name |
2-[(3-methoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-4-2-3-9(6-11)5-10(7-12)8-13/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBVVVZUWLWGHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294107 | |
| Record name | (3-methoxybenzylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2972-72-7 | |
| Record name | 3-Methoxybenzylidenemalononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 94276 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC94276 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-methoxybenzylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


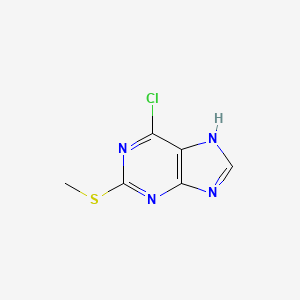

![8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3022757.png)
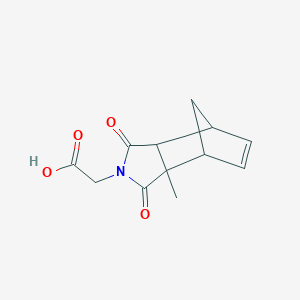
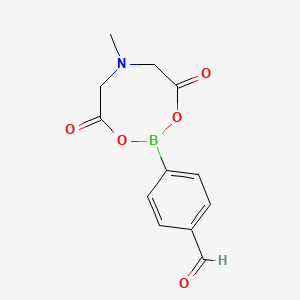

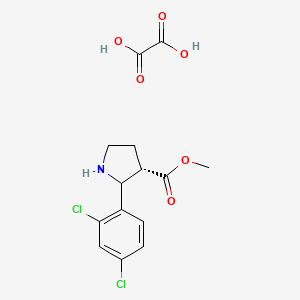
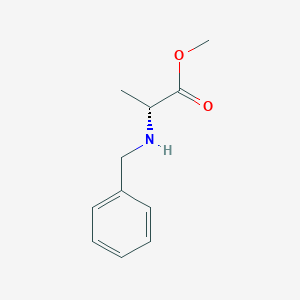
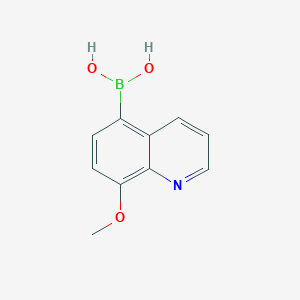
![7-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride](/img/structure/B3022769.png)
